molecular formula C15H19N5O4 B2973808 2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid CAS No. 929815-64-5

2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid

Cat. No. B2973808
CAS RN: 929815-64-5
M. Wt: 333.348
InChI Key: SWRIFPPTKKHQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C15H19N5O4 and its molecular weight is 333.348. The purity is usually 95%.
BenchChem offers high-quality 2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related imidazole derivatives demonstrates the complexity and versatility of these compounds. For instance, the creation of imidazole-acetic acid complexes showcases the interaction between imidazole and other components, highlighting the compound's potential for forming stable structures through hydrogen bonding and other interactions (Y. In et al., 1997). This structural versatility suggests a broad range of applications in materials science and chemistry.

Chemical Reactions and Properties

  • Imidazole and its derivatives participate in various chemical reactions, indicating their potential utility in synthetic chemistry and materials science. For example, the formation of novel imidazole derivatives through three-component cyclocondensation (I. B. Dzvinchuk & M. Lozinskii, 2009) and the synthesis of complex structures through domino reactions (Rustam T. Iminov et al., 2008) demonstrate the compound's utility in developing new materials and pharmaceuticals.

Potential Applications in Drug Design and Pharmaceuticals

  • The compound's structural and chemical properties suggest its potential in designing new pharmaceuticals. For instance, studies on similar structures have explored their antimicrobial activity (S. El-Kalyoubi et al., 2015) and analgesic and anti-inflammatory properties (S. Kuo et al., 1984), indicating the broad therapeutic potential of this chemical class.

Environmental and Catalytic Applications

  • The reactivity of imidazole derivatives with CO2 and H2 to produce acetic acid (Qingli Qian et al., 2016) demonstrates their potential role in environmental sustainability and catalysis. Such research suggests these compounds could be key in developing new catalysts for industrial processes, contributing to greener chemical production methods.

properties

IUPAC Name

2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-8(2)5-18-9(3)6-19-11-12(16-14(18)19)17(4)15(24)20(13(11)23)7-10(21)22/h6,8H,5,7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRIFPPTKKHQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,7-Dimethyl-8-(2-methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetic acid

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